![molecular formula C19H23N7O4 B11708963 2-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11708963.png)
2-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Ácido 2-[(E)-{2-[4,6-di(morfolin-4-il)-1,3,5-triazin-2-il]hidrazinilideno}metil]benzoico es un compuesto orgánico complejo que presenta un anillo de triazina sustituido con grupos morfolina y una unidad de ácido benzoico.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del Ácido 2-[(E)-{2-[4,6-di(morfolin-4-il)-1,3,5-triazin-2-il]hidrazinilideno}metil]benzoico generalmente implica múltiples pasos:
Formación del Núcleo de Triazina: El núcleo de triazina se sintetiza haciendo reaccionar cloruro de cianúrico con morfolina en condiciones controladas para introducir los grupos morfolina en las posiciones 4 y 6 del anillo de triazina.
Sustitución de Hidracina: El derivado de triazina se hace reaccionar luego con hidracina para introducir el grupo hidrazinilideno en la posición 2.
Condensación con Ácido Benzoico: Finalmente, el intermedio de hidrazinilideno-triazina se condensa con ácido benzoico en condiciones ácidas o básicas para formar el compuesto objetivo.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente involucraría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores automatizados, sistemas de flujo continuo y técnicas avanzadas de purificación, como la cristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
El Ácido 2-[(E)-{2-[4,6-di(morfolin-4-il)-1,3,5-triazin-2-il]hidrazinilideno}metil]benzoico puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: La reducción se puede lograr utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Los grupos morfolina se pueden sustituir con otros nucleófilos en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Productos Principales
Oxidación: Derivados oxidados de la unidad de ácido benzoico.
Reducción: Formas reducidas del anillo de triazina.
Sustitución: Derivados de triazina sustituidos con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
El Ácido 2-[(E)-{2-[4,6-di(morfolin-4-il)-1,3,5-triazin-2-il]hidrazinilideno}metil]benzoico tiene varias aplicaciones de investigación científica:
Química Medicinal: Se puede utilizar como un andamiaje para el diseño de nuevos fármacos con potenciales actividades anticancerígenas, antimicrobianas o antivirales.
Ciencia de Materiales: El compuesto se puede utilizar en la síntesis de materiales avanzados, como marcos metal-orgánicos (MOF) y polímeros de coordinación.
Química Industrial: Puede servir como intermedio en la síntesis de tintes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción del Ácido 2-[(E)-{2-[4,6-di(morfolin-4-il)-1,3,5-triazin-2-il]hidrazinilideno}metil]benzoico implica su interacción con dianas moleculares específicas. El anillo de triazina puede interactuar con enzimas o receptores, potencialmente inhibiendo su actividad. Los grupos morfolina pueden mejorar la solubilidad y la biodisponibilidad del compuesto, mientras que la unidad de ácido benzoico puede participar en enlaces de hidrógeno y otras interacciones.
Comparación Con Compuestos Similares
Compuestos Similares
- 6-Etoxi-4-(2-morfolin-4-iletil)-2-propan-2-il-1,3,5-triazina-2,4-diamina
- Derivados de tetrazol que contienen morfolin-4-il-1,3,5-triazina
Unicidad
El Ácido 2-[(E)-{2-[4,6-di(morfolin-4-il)-1,3,5-triazin-2-il]hidrazinilideno}metil]benzoico es único debido a su combinación de un anillo de triazina con grupos morfolina y una unidad de ácido benzoico.
Propiedades
Fórmula molecular |
C19H23N7O4 |
|---|---|
Peso molecular |
413.4 g/mol |
Nombre IUPAC |
2-[(E)-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C19H23N7O4/c27-16(28)15-4-2-1-3-14(15)13-20-24-17-21-18(25-5-9-29-10-6-25)23-19(22-17)26-7-11-30-12-8-26/h1-4,13H,5-12H2,(H,27,28)(H,21,22,23,24)/b20-13+ |
Clave InChI |
DQKHZCFEBUNREM-DEDYPNTBSA-N |
SMILES isomérico |
C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC=CC=C3C(=O)O)N4CCOCC4 |
SMILES canónico |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=CC=C3C(=O)O)N4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


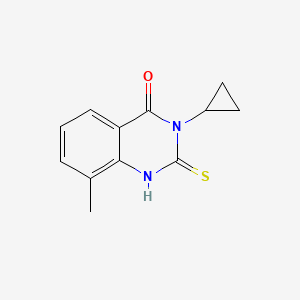
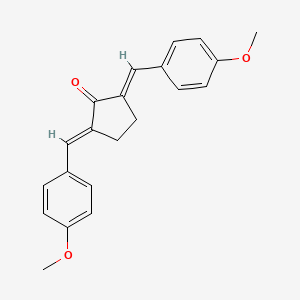
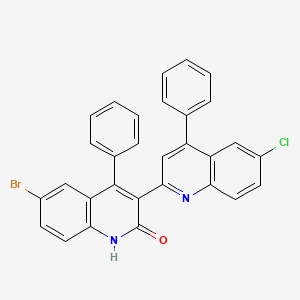
![3-{2-[(E)-(1-ethylquinolin-2(1H)-ylidene)methyl]quinolinium-1-yl}propane-1-sulfonate](/img/structure/B11708904.png)
![N'-[(2E)-1-(1H-benzotriazol-1-yl)propan-2-ylidene]-4-bromobenzohydrazide](/img/structure/B11708908.png)
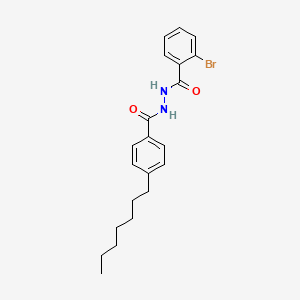
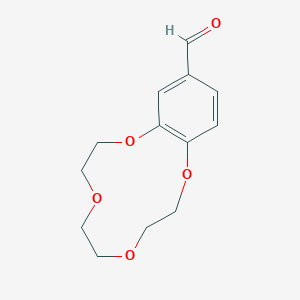
![N-{2,2-dichloro-1-[(phenylcarbonyl)amino]ethyl}-4-methylbenzamide](/img/structure/B11708922.png)
![[3-({6-[(E)-(Hydroxyimino)methyl]pyridin-3-YL}formamido)propyl]trimethylazanium](/img/structure/B11708923.png)
-](/img/structure/B11708925.png)
![2-(benzylsulfanyl)-3-[(E)-(2-phenylhydrazinylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11708926.png)
![2-Phenylthieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol](/img/structure/B11708941.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3,5-dinitrobenzamide](/img/structure/B11708944.png)
![2-[(3-chloro-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]ethyl acetate](/img/structure/B11708958.png)
